molecular formula C34H43NO4 B3415384 Ethyl fexofenadine CAS No. 174483-06-8

Ethyl fexofenadine

Número de catálogo: B3415384
Número CAS: 174483-06-8
Peso molecular: 529.7 g/mol
Clave InChI: BKGNRWXKVMPQJE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl fexofenadine is a derivative of fexofenadine, a second-generation antihistamine used primarily to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria . This compound retains the core structure of fexofenadine but includes an ethyl group, which may influence its pharmacokinetic properties and efficacy.

Mecanismo De Acción

Target of Action

Ethyl fexofenadine primarily targets the H1 histamine receptors . These receptors are involved in mediating allergic responses such as itching, swelling, and vasodilation. By binding to these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms .

Mode of Action

this compound acts as a selective antagonist at the H1 histamine receptors. It competes with histamine for binding sites on these receptors, blocking histamine’s action. This competitive inhibition reduces the symptoms associated with allergic reactions, such as sneezing, itching, and hives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking H1 receptors, this compound inhibits the downstream effects of histamine release, which include increased vascular permeability, smooth muscle contraction, and stimulation of sensory nerves. This results in reduced inflammation and allergic symptoms .

Pharmacokinetics

This compound exhibits the following ADME properties:

These properties contribute to its high bioavailability and prolonged duration of action, allowing for once or twice daily dosing .

Result of Action

At the molecular level, this compound’s action results in the inhibition of histamine-induced responses . This leads to a reduction in symptoms such as itching, swelling, and redness. At the cellular level, it prevents the activation of immune cells that would otherwise contribute to the allergic response .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the stability and efficacy of this compound. For instance, high-fat meals can delay its absorption, while acidic environments can enhance its solubility and absorption. Additionally, co-administration with certain drugs can affect its bioavailability by altering its absorption or excretion .

This compound’s stability and efficacy are generally robust under normal physiological conditions, making it a reliable option for managing allergic symptoms.

: DrugBank : Medicine.com

Análisis Bioquímico

Biochemical Properties

Ethyl Fexofenadine interacts with various biomolecules in the body. It is a selective H1-antagonist, meaning it selectively binds to H1 receptors, which are involved in allergic reactions . This interaction blocks the action of histamine, a compound that triggers symptoms of allergies .

Cellular Effects

This compound has significant effects on various types of cells, particularly those involved in immune responses. By blocking H1 receptors, this compound prevents histamine from triggering allergic reactions, thereby influencing cell function . This includes impacts on cell signaling pathways and gene expression related to immune response .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with H1 receptors . By binding to these receptors, this compound prevents histamine from attaching to the same receptors and triggering allergic reactions . This can be considered a form of enzyme inhibition, as it prevents the normal function of histamine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, its antihistamine effects have been observed to be more significant when compared with a placebo

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways in the body. It is minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The enzymes responsible for this metabolism have not been fully elucidated .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been suggested that genetic variants in OATP1A2 may lead to altered intestinal absorption of this compound

Métodos De Preparación

The synthesis of ethyl fexofenadine involves several key steps, starting from benzene and methallyl as the primary reactants . The process includes:

Análisis De Reacciones Químicas

Ethyl fexofenadine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

    Esterification: Carboxylic acids can react with alcohols to form esters.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action
Ethyl fexofenadine operates as a selective antagonist for H1 receptors, which are pivotal in mediating allergic responses. By blocking these receptors, it mitigates symptoms associated with allergies such as sneezing, itching, and rhinorrhea. Unlike first-generation antihistamines, this compound exhibits minimal penetration into the central nervous system, significantly reducing sedative effects .

Comparison with Other Antihistamines
this compound has been shown to have a superior safety profile compared to older antihistamines. It does not exhibit anticholinergic activity, making it suitable for patients who may be sensitive to such effects .

PropertyThis compoundFirst-Generation Antihistamines
Sedation LevelLowHigh
Anticholinergic EffectsNonePresent
H1 Receptor SelectivityHighVariable

Formulation Advancements

Polymorphic Forms
Recent research has focused on the development of stable polymorphic forms of fexofenadine hydrochloride, which can enhance the formulation characteristics of this compound. A notable polymorphic form is non-hygroscopic and offers improved stability in pharmaceutical compositions, making it easier to manufacture and store . This advancement is crucial for ensuring consistent therapeutic efficacy.

Nanoparticle Formulations
Innovative formulations such as nanoparticles have been explored to improve the solubility and bioavailability of this compound. A study demonstrated that using ionic gelation techniques to create nanoparticles significantly enhanced the drug's solubility profile . This method could lead to more effective delivery systems for patients with varying absorption capabilities.

Therapeutic Uses

Allergic Rhinitis and Urticaria
this compound is primarily indicated for the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria. Clinical studies have shown that it effectively alleviates symptoms associated with these conditions while maintaining a favorable side effect profile . The FDA has approved its use in both adult and pediatric populations, starting from 6 months of age .

Combination Therapies
Research indicates that combining this compound with other agents, such as pseudoephedrine, can enhance therapeutic outcomes in patients suffering from nasal congestion related to allergic rhinitis. This combination has been shown to provide significant relief from both ocular and nasal symptoms .

Case Studies

  • Clinical Efficacy in Allergic Rhinitis
    A double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with seasonal allergic rhinitis. Results indicated significant improvements in nasal congestion and overall symptom relief compared to placebo groups .
  • Safety Profile in Pediatric Use
    A study focusing on pediatric patients revealed that this compound was well-tolerated with minimal adverse effects. The findings support its use as a safe treatment option for young children suffering from allergies .
  • Nanoparticle Formulation Study
    A formulation study demonstrated that this compound-loaded nanoparticles resulted in enhanced absorption rates in vitro compared to traditional formulations. This suggests potential for improved clinical efficacy through advanced delivery systems .

Comparación Con Compuestos Similares

Ethyl fexofenadine is similar to other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. it is unique in its specific structural modifications, which may offer advantages in terms of reduced sedation and improved pharmacokinetic properties . Similar compounds include:

This compound’s unique structure allows it to provide effective relief from allergic symptoms while minimizing central nervous system side effects, making it a valuable addition to the class of second-generation antihistamines.

Actividad Biológica

Ethyl fexofenadine, a derivative of fexofenadine, is a second-generation antihistamine primarily used to alleviate allergic symptoms. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by diverse research findings and data.

This compound functions as a selective antagonist of the H1 histamine receptor. By binding to these receptors on cell surfaces across various organ systems, it inhibits the action of histamine, a key mediator in allergic responses. Unlike first-generation antihistamines, this compound exhibits minimal ability to cross the blood-brain barrier, which accounts for its reduced sedative effects compared to older antihistamines .

Key Mechanisms:

  • Selective H1 Antagonism: this compound specifically targets peripheral H1 receptors without significant interaction with cholinergic or adrenergic receptors .
  • Reduced Sedation: Its pharmacological profile allows it to avoid central nervous system side effects, making it suitable for use in individuals who require alertness .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its efficacy and safety profile:

  • Absorption: this compound is rapidly absorbed with an absolute bioavailability of approximately 33%. Peak plasma concentrations are typically reached within 1 to 3 hours post-administration .
  • Distribution: It is about 60-70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein .
  • Metabolism: The compound undergoes minimal metabolism (approximately 5%) and is primarily excreted unchanged in urine .

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in treating allergic conditions. A systematic review encompassing over 4,000 patients demonstrated significant reductions in total symptom severity scores (TSS) when compared to placebo:

Study CharacteristicsFexofenadine Group (n=1910)Placebo Group (n=1777)SMD (95% CI)p-value
Total Symptom ScoreSignificant reductionBaseline-0.33 (-0.47 to -0.18)<0.0001
Morning TSSLower symptomsBaseline-1.42 (-2.22 to -0.62)0.0005

These findings indicate that this compound is effective in managing symptoms of allergic rhinitis and chronic idiopathic urticaria .

Safety Profile

The safety profile of this compound is favorable, with adverse effects comparable to placebo. In clinical trials, no significant differences were observed in electrocardiogram parameters or other cardiac effects when compared with placebo . Furthermore, studies have shown that even at high doses, this compound does not impair cognitive or motor performance .

Case Studies

  • Chronic Idiopathic Urticaria: A randomized controlled trial involving 726 subjects demonstrated that doses of this compound ≥60 mg twice daily significantly reduced mean pruritus scores and the number of wheals compared to placebo.
  • Seasonal Allergic Rhinitis: In a multicenter study with 1,634 participants, this compound at a dose of 60 mg twice daily showed significant improvements in symptom control over two weeks.

Propiedades

IUPAC Name

ethyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO4/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29/h5-10,12-15,17-20,30-31,36,38H,4,11,16,21-25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNRWXKVMPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316030
Record name Ethyl Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174483-06-8
Record name Ethyl Fexofenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174483-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl Fexofenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl fexofenadine
Reactant of Route 2
Reactant of Route 2
Ethyl fexofenadine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl fexofenadine
Reactant of Route 4
Reactant of Route 4
Ethyl fexofenadine
Reactant of Route 5
Reactant of Route 5
Ethyl fexofenadine
Reactant of Route 6
Reactant of Route 6
Ethyl fexofenadine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.